{5-Chloro-1'-[(5-chloro-2-fluorophenyl)methyl]-2,2',5'-trioxospiro[indole-3,3'-pyrrolidin]-1(2H)-yl}acetic acid
Overview
Description
The biological effects of prostaglandin D2 (PGD2) are transduced by at least two 7-transmembrane G protein-coupled receptors, designated DP1 and CRTH2/DP2. In humans, CRTH2/DP2 is expressed on Th2 cells, eosinophils, and basophils where it mediates the chemotactic activity of PGD2. CAY10595, as a racemic mixture, is a potent CRTH2/DP2 receptor antagonist that binds to the human receptor with a Ki value of 10 nM. The R enantiomer of CAY10595 is significantly more potent exhibiting Ki values of 5.3 and 5 nM at the human and murine CRTH2/DP2 receptor, respectively. The R enantiomer of CAY10595 inhibits eosinophil chemotaxis induced by 13,14-dihydro-15-keto-PGD2 with an IC50 value of 7.3 nM.
Scientific Research Applications
Anti-inflammatory and Analgesic Properties
- Complexes of certain metal ions with anti-inflammatory drugs, including those similar in structure to the compound , have been synthesized and characterized. These complexes show significant antibacterial and growth inhibitory activity, potentially exceeding the parent ligands or platinum(II) diamine compounds (Dendrinou-Samara et al., 1998).
- Some derivatives similar to the compound, notably those with fluorine or chlorine substituents, have demonstrated equal or greater potency than indomethacin, a known anti-inflammatory and analgesic agent, in acute and chronic animal models (Muchowski et al., 1985).
Antioxidant Activity
- Novel derivatives containing chloro, hydroxyl, isopropyl, nitro, nitroso, and amino substituents have been synthesized. These compounds, including those with structural similarities to the compound of interest, have shown potent antioxidant activities. Some derivatives exhibited higher antioxidant activity than ascorbic acid (Tumosienė et al., 2019).
Antimicrobial and Anticancer Activity
- Certain indole and pyrrolidine derivatives, structurally related to the compound, have been evaluated for antimicrobial and anticancer potential. Some showed significant activity against various strains of bacteria and cancer cell lines, suggesting potential applications in these areas (Sharma et al., 2012).
Synthesis and Structural Analysis
- The synthesis and structure of derivatives with chloro, fluoro, and hydroxyphenyl groups have been explored. This research contributes to the understanding of the molecular structure and potential applications of these compounds (Mayes et al., 2010).
Allosteric Modulation
- Studies on allosteric modulation of receptors by compounds structurally similar to the one have been conducted. This includes research on cannabinoid CB1 receptors, suggesting potential applications in the modulation of receptor activity (Price et al., 2005).
Luminescence Analysis
- The luminescence properties of anti-inflammatory agents and compounds structurally similar to the compound have been examined, which can be significant in developing assays for these drugs in biological samples (Strojny & de Silva, 1975).
properties
IUPAC Name |
2-[5-chloro-1'-[(5-chloro-2-fluorophenyl)methyl]-2,2',5'-trioxospiro[indole-3,3'-pyrrolidine]-1-yl]acetic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H13Cl2FN2O5/c21-11-1-3-14(23)10(5-11)8-25-16(26)7-20(19(25)30)13-6-12(22)2-4-15(13)24(18(20)29)9-17(27)28/h1-6H,7-9H2,(H,27,28) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IXKFWNVFUXXEFY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)N(C(=O)C12C3=C(C=CC(=C3)Cl)N(C2=O)CC(=O)O)CC4=C(C=CC(=C4)Cl)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H13Cl2FN2O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80580279 | |
Record name | {5-Chloro-1'-[(5-chloro-2-fluorophenyl)methyl]-2,2',5'-trioxospiro[indole-3,3'-pyrrolidin]-1(2H)-yl}acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80580279 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
451.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
{5-Chloro-1'-[(5-chloro-2-fluorophenyl)methyl]-2,2',5'-trioxospiro[indole-3,3'-pyrrolidin]-1(2H)-yl}acetic acid | |
CAS RN |
916047-16-0 | |
Record name | {5-Chloro-1'-[(5-chloro-2-fluorophenyl)methyl]-2,2',5'-trioxospiro[indole-3,3'-pyrrolidin]-1(2H)-yl}acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80580279 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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